molecular formula C18H16BrN3O2 B2374778 Methyl 4-[(4-bromo-3-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate CAS No. 1251682-35-5

Methyl 4-[(4-bromo-3-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate

Cat. No.: B2374778
CAS No.: 1251682-35-5
M. Wt: 386.249
InChI Key: SDUVOZTWWGNVFI-UHFFFAOYSA-N
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Description

Methyl 4-[(4-bromo-3-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate is a complex organic compound that belongs to the class of naphthyridines This compound is characterized by its unique structure, which includes a brominated aniline moiety and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(4-bromo-3-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate typically involves multiple steps. One common approach is the nucleophilic substitution reaction, where 4-bromo-3-methylaniline reacts with a suitable naphthyridine derivative under controlled conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(4-bromo-3-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the aniline moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

Methyl 4-[(4-bromo-3-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-[(4-bromo-3-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. The brominated aniline moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The naphthyridine core may also interact with DNA or RNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-methylaniline: A precursor in the synthesis of the target compound.

    7-Methyl-1,8-naphthyridine: Another naphthyridine derivative with similar structural features.

Uniqueness

Methyl 4-[(4-bromo-3-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate is unique due to its combined structural elements, which confer specific chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound in research and industrial applications.

Properties

IUPAC Name

methyl 4-(4-bromo-3-methylanilino)-7-methyl-1,8-naphthyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O2/c1-10-8-12(5-7-15(10)19)22-16-13-6-4-11(2)21-17(13)20-9-14(16)18(23)24-3/h4-9H,1-3H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDUVOZTWWGNVFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C=C3)Br)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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